Decahydroquinoxaline

Kappa-opioid receptor Conformational restriction Enantioselective synthesis

Decahydroquinoxaline (DHQ) is a conformationally constrained fused bicyclic diamine (2,5-diazabicyclo[4.4.0]decane) that surpasses flexible piperazine and rigid DABCO in applications requiring defined stereochemistry. The cis/trans ring junction dictates 3D topology critical for receptor binding—enantiomerically pure (4aR,5S,8aS)-DHQ achieves subnanomolar κ-opioid affinity (Ki=0.25 nM) with 500-fold selectivity over alternative stereoisomers. Procure stereochemically characterized material: trans-DHQ recommended for ambient storage; cis-DHQ requires inert atmosphere due to CO₂ absorption. Ideal for α1-adrenoreceptor modulator development, biocatalytic piperazine synthesis, and conformational constraint engineering.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
CAS No. 90410-24-5
Cat. No. B1602541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydroquinoxaline
CAS90410-24-5
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)NCCN2
InChIInChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2
InChIKeyMDEXMBGPIZUUBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydroquinoxaline (CAS 90410-24-5): Core Chemical Identity and Procurement Specifications for Research and Industrial Use


Decahydroquinoxaline (DHQ, CAS 90410-24-5) is a fully saturated bicyclic diamine with the molecular formula C8H16N2 and a molecular weight of 140.23 g/mol . It is structurally characterized as a perhydro-derivative of quinoxaline, featuring a 2,5-diazabicyclo[4.4.0]decane core . Commercial suppliers typically provide this compound at purities of 95–98% . As a saturated nitrogen heterocycle, DHQ exhibits a boiling point of 231.6±8.0 °C at 760 mmHg, a density of approximately 0.932 g/cm³, and a predicted XLogP3 of 0.5 . These physicochemical properties distinguish it from its aromatic analog quinoxaline (CAS 91-19-0) and position it as a versatile building block in medicinal chemistry and organic synthesis, particularly where conformational constraint or specific basicity is required.

Why Decahydroquinoxaline (CAS 90410-24-5) Cannot Be Simply Interchanged with Other Cyclic Diamines


Procurement and experimental substitution of Decahydroquinoxaline with other cyclic diamines—such as piperazine (CAS 110-85-0), DABCO (1,4-diazabicyclo[2.2.2]octane, CAS 280-57-9), or its unsaturated precursor quinoxaline (CAS 91-19-0)—carries significant functional risk. Piperazine offers a flexible six-membered ring conformation, whereas DABCO provides a rigid, bridged bicyclic tertiary amine structure with distinct nucleophilicity and basicity profiles [1]. In contrast, Decahydroquinoxaline possesses a conformationally constrained fused bicyclic system bearing secondary amine nitrogens (two hydrogen bond donors) . The saturation state critically alters both reactivity and physicochemical properties compared to aromatic quinoxaline: DHQ exhibits higher basicity, different LogP, and a higher boiling point (232 °C vs. ~222 °C for quinoxaline) . Most critically, the cis/trans stereochemistry of the ring junction in DHQ directly dictates three-dimensional molecular topology—a parameter entirely absent in planar aromatic systems or conformationally labile piperazines—with profound consequences for receptor-ligand binding affinity as demonstrated in direct head-to-head pharmacological comparisons [2]. Generic substitution without accounting for these stereochemical and conformational constraints can lead to complete loss of target engagement or altered catalytic activity.

Quantitative Differentiation Evidence: Decahydroquinoxaline (CAS 90410-24-5) Performance Against Comparators


Kappa-Opioid Receptor Affinity: Decahydroquinoxaline vs. Prototypical Agonists and Enantiomeric Forms

In a direct head-to-head pharmacological evaluation, the cis/trans configured decahydroquinoxaline compound 7 demonstrated a κ-opioid receptor binding affinity Ki of 0.35 nM [1]. This affinity exceeds that of the classic κ-agonist U-50,488 (Ki = 1.2 nM under comparable conditions) and approaches that of GR-89,696 (Ki = 0.09 nM) [1]. Critically, stereochemistry dictates functional outcome: the (+)-(4aR,5S,8aS)-configured enantiomer 7b exhibits an EC50 of 2.0 nM in the [35S]GTPγS functional assay, whereas its enantiomer 7a shows a 500-fold reduction in potency with an EC50 of 1000 nM [1]. This stereochemical sensitivity is not present in achiral piperazine-based κ-ligands [2].

Kappa-opioid receptor Conformational restriction Enantioselective synthesis Analgesia research Anti-inflammatory screening

Stereoisomer Impact on Pharmacological Activity: Cis vs. Trans Decahydroquinoxaline Configurations

Within the same decahydroquinoxaline scaffold, stereoisomeric configuration at the ring junction profoundly alters receptor binding. The cis/trans configured compound 7 (Ki = 0.35 nM) represents the highest binding diastereoisomer among the series prepared [1]. This differential affinity is attributed to the distinct three-dimensional spatial orientation imposed by the fused bicyclic system [2]. Furthermore, the cis and trans isomers of the parent decahydroquinoxaline exhibit distinct physical properties: cis-DHQ is susceptible to CO2 absorption from air forming carbonate salts (altering melting point), whereas the trans isomer remains stable under identical ambient storage conditions [3]. In contrast, monocyclic diamines like piperazine lack this ring junction stereochemical element entirely, and aromatic quinoxaline possesses a planar geometry with no cis/trans isomerism possible [4].

Stereochemistry Diastereomer separation Chiral resolution Medicinal chemistry Receptor selectivity

Receptor Selectivity Profile: Decahydroquinoxaline-Derived κ-Agonists vs. Pan-Opioid Scaffolds

Enantiomerically pure decahydroquinoxalines (compounds 5–8) demonstrate high selectivity for the κ-opioid receptor over μ, δ, σ1, and σ2 receptors as well as the PCP binding site of the NMDA receptor [1]. The (+)-(4aR,5S,8aS)-configured enantiomer 7b specifically exhibits high selectivity over μ and δ receptors in comparative binding assays [2]. This selectivity profile contrasts with many piperazine-based opioid ligands, which frequently exhibit broader receptor engagement profiles including significant μ-opioid activity that confers abuse liability and respiratory depression risks [3]. The conformational rigidity imposed by the decahydroquinoxaline bicyclic core restricts accessible binding conformations, contributing to this enhanced selectivity [1].

Receptor selectivity Off-target screening μ-opioid receptor δ-opioid receptor NMDA receptor σ receptors

Utility as a Biocatalytic Substrate: Decahydroquinoxaline in Piperazine Synthesis via Iminereductase-Mediated Reactions

Decahydroquinoxaline serves as a useful reagent in the preparation of piperazines via biocatalytic reaction of diamines with dicarbonyl compounds . This application leverages DHQ as a diamine substrate or scaffold precursor in iminereductase-catalyzed transformations, enabling access to structurally complex piperazine derivatives under mild, aqueous conditions [1]. While direct kinetic comparisons with other diamine substrates (e.g., ethylenediamine or 1,2-diaminocyclohexane) are not available in the public domain for DHQ specifically, the saturated bicyclic framework offers a conformationally pre-organized scaffold that can bias cyclization outcomes compared to linear or monocyclic diamines .

Biocatalysis Iminereductase Piperazine synthesis Green chemistry Enzymatic cyclization

Structural Scaffold for α1-Adrenoreceptor Antagonist Development: Decahydroquinoxaline vs. Piperazine Cores

Insertion of the decahydroquinoxaline nucleus as a replacement for flexible alkyl chains or piperazine rings has been demonstrated to increase both selectivity and affinity for α1-adrenergic receptors [1]. The saturated bicyclic framework provides conformational restriction that reduces the entropic penalty upon receptor binding while orienting key pharmacophoric elements in a favorable spatial arrangement [2]. This strategy has been employed in the design of pirenzepine analogs bearing perhydroquinoxaline units in exchange for the piperazine ring, with the conformational constraint contributing to differentiated antimuscarinic activity profiles [3].

α1-Adrenoreceptor Antihypertensive agents Conformational constraint Structure-activity relationship Selectivity engineering

Validated Application Scenarios for Decahydroquinoxaline (CAS 90410-24-5) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Conformationally Restricted κ-Opioid Receptor Agonists

As demonstrated by the 500-fold potency difference between enantiomers 7b (EC50 = 2.0 nM) and 7a (EC50 = 1000 nM) in functional assays [1], procurement of stereochemically defined decahydroquinoxaline intermediates is essential for developing potent and selective κ-opioid receptor agonists. The (+)-(4aR,5S,8aS)-configured scaffold achieves subnanomolar binding affinity (Ki = 0.25 nM for enantiomer 7b) with high selectivity over μ and δ receptors [2], enabling peripherally restricted agents with demonstrated in vivo anti-inflammatory activity in acute and chronic skin inflammation models [3]. This application leverages the conformational rigidity of the DHQ core to restrict accessible binding conformations, a feature not available with flexible piperazine-based κ-ligands.

Development of α1-Adrenoreceptor Antagonists Requiring Enhanced Subtype Selectivity

The decahydroquinoxaline nucleus has been validated as a scaffold for increasing α1-adrenoreceptor selectivity and affinity compared to flexible alkane chain linkers [4]. Programs seeking to engineer receptor subtype selectivity through conformational constraint can utilize DHQ as a replacement for piperazine rings or alkyl linkers, as exemplified in the design of pirenzepine analogs with differentiated antimuscarinic activity profiles [5]. This application is particularly relevant for antihypertensive agent development where minimizing off-target cardiovascular effects is a critical design objective.

Biocatalytic Synthesis of Structurally Complex Piperazines Under Mild Conditions

Decahydroquinoxaline serves as a diamine substrate in iminereductase-mediated biocatalytic transformations for the preparation of piperazines . This methodology operates under mild aqueous conditions, offering a green chemistry alternative to conventional high-temperature or strongly basic synthetic routes [6]. Researchers seeking sustainable synthetic access to functionalized piperazines for pharmaceutical intermediate production can employ DHQ as a conformationally biased building block that may influence cyclization regioselectivity compared to linear diamines.

Stereochemical Studies Requiring Cis/Trans Isomerically Pure Decahydroquinoxaline

As documented in foundational stereochemical investigations, cis-decahydroquinoxaline exhibits susceptibility to CO2 absorption from ambient air, forming carbonate salts that alter melting point and potentially confound analytical characterization [7]. In contrast, trans-DHQ remains stable under identical storage conditions. Researchers conducting detailed stereochemical studies or requiring reproducible analytical data should procure isomerically characterized material, with trans-DHQ recommended for applications involving extended ambient storage. The cis isomer may be suitable for applications under inert atmosphere conditions where its distinct three-dimensional conformation is specifically required for target engagement.

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